3-Amino-1,1,1-trifluoropropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHBQWFBUTROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962893 | |
| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-38-9 | |
| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Ascendancy of Fluorinated Amino Alcohols in Contemporary Chemistry
Fluorinated amino alcohols represent a privileged class of molecules in medicinal and materials chemistry. The introduction of fluorine, the most electronegative element, into an amino alcohol scaffold imparts a range of unique and desirable properties. These include:
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by enzymes, which can increase the in vivo half-life of a drug candidate. nih.gov
Increased Lipophilicity: The trifluoromethyl group, in particular, can significantly enhance the lipophilicity of a molecule, facilitating its passage through biological membranes. nih.gov
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions. nih.govwikipedia.org
Conformational Control: The steric and electronic properties of fluorine can be used to control the three-dimensional shape of a molecule, which is crucial for optimizing its binding to a biological target. nih.gov
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a protein, leading to enhanced potency. nih.gov
The presence of both an amine and a hydroxyl group provides two reactive handles for further chemical modification, making fluorinated amino alcohols versatile intermediates in the synthesis of more complex molecules, including peptides and other bioactive compounds. nih.gov
A Versatile Building Block: the Role of 3 Amino 1,1,1 Trifluoropropan 2 Ol
3-Amino-1,1,1-trifluoropropan-2-ol, with its trifluoromethyl group adjacent to a chiral center bearing a hydroxyl and an amino group, is a prime example of a key building block in synthetic chemistry. echemi.com Its utility stems from its ability to introduce the trifluoromethylated amino alcohol motif into a target molecule.
This compound serves as a crucial starting material for the synthesis of a variety of more complex structures. For instance, it is a precursor for creating enantiopure β-amino acids and β-lactams that feature a fluorinated stereocenter. acs.org These structures are of significant interest in the development of new pharmaceuticals. The synthesis of this compound itself is often achieved through the ring-opening of trifluoromethyloxirane with ammonia (B1221849).
The chiral nature of this compound is particularly important, as the biological activity of many pharmaceuticals is dependent on a specific stereochemistry. bldpharm.com The separate enantiomers, (R)- and (S)-3-Amino-1,1,1-trifluoropropan-2-ol, allow for the stereoselective synthesis of target molecules. bldpharm.com
A Look Back: the History of Trifluoromethylated Compounds
General Synthetic Strategies for Fluorinated Amino Alcohols
General strategies for synthesizing fluorinated amino alcohols often involve the use of readily available fluorinated starting materials or the introduction of fluorine and amino functionalities onto a carbon skeleton. researchgate.netnih.gov One of the most established methods for producing this compound and similar compounds involves the ring-opening of a trifluoromethyl-substituted epoxide. nih.gov
Fluorination of Propanol (B110389) Derivatives
The introduction of a trifluoromethyl (CF3) group is a critical step in forming the target compound. Rather than direct fluorination of a simple propanol derivative, a common and effective strategy is to use a precursor that already contains the CF3 group or can be easily converted. The Dakin-West reaction is a notable example, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov This multi-step process converts the amino acid into an α-aminoalkyl trifluoromethyl ketone, which is a direct precursor to the desired amino alcohol. nih.gov In other related syntheses of fluorinated alcohols, fluorinating agents such as Morpho-DAST have been used to convert hydroxyl groups into fluorides, illustrating a broader strategy for incorporating fluorine. mdpi.com
Introduction of the Amino Group
The amino group can be introduced through several nucleophilic addition or substitution reactions. A primary and well-established method involves the ring-opening of trifluoromethyloxirane with ammonia (B1221849). nih.gov This reaction is regioselective, with the amine attacking the less hindered carbon atom, yielding the desired this compound. nih.gov Secondary amines can also be used in this reaction to produce N-substituted derivatives. nih.gov
An alternative two-step approach involves:
Ring-opening of the epoxide with sodium azide (B81097) to form an azido (B1232118) alcohol intermediate. nih.gov
Subsequent reduction of the azide group to an amine using methods like catalytic hydrogenation (e.g., H2 over a Palladium on carbon catalyst). nih.gov
Hydrochloride Salt Formation
For purification, handling, and stability, organic amines are often converted into their hydrochloride salts. sigmaaldrich.comchemscene.com A general and effective method for preparing a crystalline hydrohalide salt of an organic amine involves the use of a trialkylsilylhalogenide. google.com
The process typically includes the following steps:
The free base of the amine is dissolved or suspended in a suitable solvent (protic, or aprotic with at least one equivalent of a protic solvent). google.com
A trialkylsilylhalogenide, such as trimethylchlorosilane, is added to the mixture. google.com
The hydrochloride salt of the amine crystallizes out of the solution. google.com
The resulting crystals are collected, washed, and dried. google.com
Enantioselective Synthesis of this compound
The biological activity of many pharmaceuticals is dependent on their stereochemistry, making the synthesis of single enantiomers, such as (R)-3-amino-1,1,1-trifluoropropan-2-ol, critically important. lookchem.com Efficient asymmetric routes have been developed that avoid chromatography and are suitable for large-scale production. lookchem.com These methods often start from a common precursor, a β-amino trifluoromethylketone, and employ either asymmetric hydrogenation or enzymatic reduction to create the chiral alcohol center. lookchem.com
Asymmetric Hydrogenation Routes
Asymmetric hydrogenation is a powerful and widely used industrial technique for producing enantiomerically pure compounds. okayama-u.ac.jpnih.gov It involves the use of a chiral transition-metal catalyst to stereoselectively add hydrogen across a double bond. okayama-u.ac.jpnih.gov In the synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol, an N-protected amino trifluoromethyl ketone precursor is hydrogenated. lookchem.com This approach has proven highly effective for producing chiral amino alcohols with high enantioselectivity. lookchem.comnih.gov Research has demonstrated that this method can be optimized to achieve high yields and excellent enantiomeric purity, making it a valuable tool for pharmaceutical synthesis. lookchem.com
Table 1: Asymmetric Hydrogenation of an Amido-Ketone Precursor
| Parameter | Details | Reference |
|---|---|---|
| Precursor | β-amido trifluoromethylketone | lookchem.com |
| Goal | Synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol | lookchem.com |
| Method | Catalytic asymmetric hydrogenation | lookchem.com |
| Outcome | High chemo-, regio-, and stereoselectivity | lookchem.com |
Enzymatic Reduction Methods
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. lookchem.comresearchgate.net For the synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol, an enzymatic reduction of the same β-amino trifluoromethylketone precursor provides an efficient pathway. lookchem.com
This process typically utilizes a ketoreductase (KRED) enzyme. lookchem.com To drive the reaction, a cofactor regeneration system is employed, often consisting of glucose and glucose dehydrogenase (GDH), which regenerates the NADPH consumed by the KRED. lookchem.com This biocatalytic approach can be performed at high substrate concentrations and results in a product with good chemical purity and exceptionally high enantiomeric excess. lookchem.com
Table 2: Enzymatic Reduction of an Amido-Ketone Precursor
| Parameter | Value/Condition | Reference |
|---|---|---|
| Precursor | β-amido trifluoromethylketone | lookchem.com |
| Substrate Conc. | 100 g/L | lookchem.com |
| Enzymes | KRED 102, GDH-CDX901 | lookchem.com |
| pH | ~6.5 (maintained with a pH stat) | lookchem.com |
| Product Purity | >95.0% (chemical) | lookchem.com |
| Enantiomeric Excess | >99% ee | lookchem.com |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of a desired stereoisomer. In the synthesis of fluorinated amino alcohols like this compound, chiral auxiliaries derived from trifluoromethylated oxazolidines (FOX) have been developed. These auxiliaries facilitate reactions such as alkylation, hydroxylation, or fluorination of amide enolates with high diastereoselectivity. cyu.fr A key advantage of this method is the potential for the chiral auxiliary to be recovered in high yield and reused after the cleavage step. cyu.fr
Another approach involves the use of chiral sulfinyl groups. The asymmetric synthesis of fluorine-containing amines and amino alcohols can be mediated by a chiral sulfinyl group, which directs the stereochemical outcome of the reaction. documentsdelivered.comnih.gov Additionally, chiral hydrazones have been reacted with organolithium reagents to produce chiral hydrazines with very high diastereoselectivity, which can then be converted to the desired chiral amino alcohols. nih.gov The use of amino acids themselves as chiral auxiliaries has also been explored, for instance, in asymmetric hetero-Diels-Alder reactions to create key amino alcohol intermediates. researchgate.net
The effectiveness of these methods often relies on the specific auxiliary, substrate, and reaction conditions. For example, the use of a fluorinated oxazolidine (B1195125) (Fox) as a chiral auxiliary has proven effective for synthesizing enantiopure β2-amino acids and γ-amino alcohols. cyu.fr
| Chiral Auxiliary Type | Application | Key Feature |
| Trifluoromethylated Oxazolidines (FOX) | Alkylation, hydroxylation, fluorination of amide enolates | High diastereoselectivity and auxiliary recovery. cyu.fr |
| Chiral Sulfinyl Group | Asymmetric synthesis of fluorinated amines and amino alcohols | Directs stereochemical outcome. documentsdelivered.comnih.gov |
| Chiral Hydrazones | Reaction with organolithium reagents | High diastereoselectivity in hydrazine (B178648) formation. nih.gov |
| Amino Acid-Derived Auxiliaries | Asymmetric hetero-Diels-Alder reactions | Utilizes readily available amino acids. researchgate.net |
Ring-Opening Reactions of Trifluoromethyloxiranes with Nucleophiles
A common and direct route to this compound involves the ring-opening of trifluoromethyloxirane. This reaction takes advantage of the strained three-membered ring of the epoxide, which is susceptible to nucleophilic attack. The regioselectivity of the cleavage is a key aspect of this method. nih.gov
The reaction of trifluoromethyloxirane with ammonia leads to the regioselective formation of this compound. nih.gov This method provides a direct pathway to the target amino alcohol. For stereoselective synthesis, an optically active trifluoromethyloxirane can be used. For instance, (S)-trifluoromethyloxirane, when opened with sodium azide followed by reduction, yields (S)-3-amino-1,1,1-trifluoropropan-2-ol with high stereoselectivity. nih.gov
Similarly, the reaction of trifluoromethyloxirane with diethylamine (B46881) results in the formation of 3-diethylamino-1,1,1-trifluoropropan-2-ol. nih.gov This reaction also proceeds with high regioselectivity. The use of enantiomerically enriched (S)-trifluoromethyloxirane with diethylamine affords the corresponding optically active amino alcohol, (S)-3-(diethylamino)-1,1,1-trifluoropropan-2-ol, with a high enantiomeric excess. nih.gov
| Nucleophile | Product | Stereochemistry |
| Ammonia | This compound | Racemic (with racemic oxirane) or enantiopure (with enantiopure oxirane via azide). nih.gov |
| Diethylamine | 3-Diethylamino-1,1,1-trifluoropropan-2-ol | Racemic (with racemic oxirane) or enantiopure (with enantiopure oxirane). nih.gov |
Stereoselective Conversion from Related Trifluoromethylated Precursors
The synthesis of enantiomerically pure this compound can also be achieved through the stereoselective reduction of a corresponding trifluoromethyl ketone. For example, N-Boc-proline methyl ester can be converted to a trifluoromethyl ketone. The subsequent reduction of this ketone with sodium borohydride (B1222165) can yield a mixture of diastereomers. The diastereoselectivity of this reduction can be significantly improved by controlling the reaction temperature. nih.gov
Another strategy involves the diastereoselective reduction of an α-aminoalkyl trifluoromethyl ketone derived from a Weinreb amide of trifluoroacetic acid. Reduction with L-selectride, followed by deprotection and in situ carboxybenzylation, can produce the protected β-amino-α-trifluoromethyl alcohol with high diastereomeric excess. nih.gov
Use of Chiral Ni(II) Complexes in Fluorinated Amino Acid Synthesis
Chiral Ni(II) complexes of Schiff bases have emerged as a powerful tool for the asymmetric synthesis of various amino acids. nih.gov This methodology can be applied to the synthesis of fluorinated amino acids. For instance, a chiral Ni(II) complex can be alkylated with trifluoroethyl iodide in a nucleophilic substitution reaction. This approach has been used for the efficient synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid in a three-step process without the need for purification of intermediates. nih.gov While not a direct synthesis of this compound, this method highlights the utility of chiral Ni(II) complexes in creating stereocenters in fluorinated amino compounds.
Reformatsky and Mannich-Type Reactions from Trifluoromethyl Oxazolidines
Mannich-type reactions offer a valuable route to β-amino carbonyl compounds. A notable approach involves the reaction of silyl (B83357) enolates with an N,O-hemiacetal derived from trifluoroacetaldehyde (B10831) ethyl hemiacetal and p-anisidine. nih.gov This reaction, catalyzed by gallium trichloride, proceeds smoothly to give β-amino-β-trifluoromethyl carbonyl compounds in high yields. nih.gov These products can then serve as precursors to this compound through subsequent reduction of the carbonyl group.
Multi-Step Synthesis from Diverse Starting Materials
The construction of the this compound scaffold is often accomplished through sequential reactions that introduce the required functional groups. A common strategy involves the formation of a carbon-nitrogen bond followed by the reduction of a carbonyl group to the desired alcohol.
Synthesis via β-Amino Trifluoromethyl Ketones
A primary route to this compound involves the reduction of a β-amino trifluoromethyl ketone precursor. This method offers a direct way to establish the desired stereochemistry at the alcohol center. The reduction is typically achieved using a hydride-based reducing agent.
For instance, 3-amino-1,1,1-trifluoropropan-2-one (B3100198) can be dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere. A reducing agent such as lithium aluminum hydride (LiAlH₄) is then added portion-wise, usually at a controlled temperature starting from 0°C and gradually warming to room temperature. The reaction is subsequently quenched, and the product is isolated. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction when a chiral center is already present in the molecule.
Table 1: Reduction of β-Amino Trifluoromethyl Ketone
| Parameter | Condition |
|---|---|
| Starting Material | 3-amino-1,1,1-trifluoropropan-2-one |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether |
| Temperature | 0°C to room temperature |
| Quenching Agent | Saturated ammonium (B1175870) chloride |
This interactive table summarizes the typical conditions for the reduction of a β-amino trifluoromethyl ketone to the corresponding alcohol.
Synthesis from Trifluoroacetaldehyde Hemiacetal Derivatives
Another synthetic approach utilizes trifluoroacetaldehyde and its derivatives. For example, 3-nitro-1,1,1-trifluoropropan-2-ol can be prepared from trifluoroacetaldehyde and nitromethane. nih.gov This nitro alcohol can then be hydrogenated, typically using a catalyst like Raney nickel (Ra-Ni) in a solvent such as ethanol, to yield the corresponding amine, this compound. nih.gov This two-step process provides a versatile route from readily available starting materials.
Preparation from Trifluoromethylated Sulfinimines
The use of trifluoromethylated sulfinimines represents a valuable strategy for the asymmetric synthesis of chiral amino alcohols. While specific examples for the direct synthesis of the parent this compound are not detailed in the provided context, the general methodology involves the stereoselective addition of a nucleophile to a trifluoromethylated sulfinimine, followed by removal of the sulfinyl group to afford the chiral amine. This approach is particularly useful for accessing enantiomerically enriched fluorinated amino alcohols.
Optimization and Scalability of Synthetic Routes
The practical application of any synthetic method depends on its efficiency, cost-effectiveness, and ability to be performed on a larger scale. For the synthesis of this compound, optimization of reaction parameters is key to maximizing yield and purity.
Key parameters that are often optimized include:
Reaction Temperature: Controlling the temperature is crucial to minimize the formation of side products. For instance, in the reduction of β-amino trifluoromethyl ketones, starting the reaction at 0°C helps to control the exothermicity of the reaction with LiAlH₄.
Stoichiometric Ratios of Reagents: The molar ratios of reactants, such as the amount of reducing agent or catalyst, are adjusted to ensure complete conversion of the starting material while minimizing waste.
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous solvents are critical when using water-sensitive reagents like LiAlH₄.
Purification Methods: Efficient purification techniques, such as recrystallization or chromatography, are essential to obtain the final product with high purity.
Reactions Involving the Amino Group
The primary amino group in this compound is a key center for its chemical reactivity, participating in a range of reactions typical of primary amines, including nucleophilic substitutions, salt formation, and derivatization for more complex molecular construction.
Nucleophilic Substitution Reactions
The amino group possesses a lone pair of electrons on the nitrogen atom, making it a competent nucleophile. It can react with electrophilic compounds, such as alkyl halides, in nucleophilic substitution reactions. For instance, in a reaction with an alkyl halide like bromoethane, the nitrogen atom attacks the electrophilic carbon atom, displacing the bromide ion. chemguide.co.uk This initial reaction forms a secondary amine.
This newly formed secondary amine still contains a nucleophilic lone pair on the nitrogen and can react further with another molecule of the alkyl halide to form a tertiary amine. chemguide.co.uk The process can even continue to form a quaternary ammonium salt. This potential for multiple substitutions means that reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled to favor the formation of the desired product. chemguide.co.uklibretexts.org Using a large excess of the initial amine can help to minimize these subsequent reactions. chemguide.co.uk
Salt Formation
As a basic functional group, the primary amine readily reacts with acids to form ammonium salts. This is a standard acid-base reaction where the nitrogen atom is protonated. For example, treatment of this compound with hydrogen chloride (HCl) results in the formation of this compound hydrochloride. chemscene.com This salt is a stable, crystalline solid, which can be more convenient for storage and handling than the free base. The formation of the salt also increases the compound's solubility in water.
| Reactant | Acid | Product |
| This compound | Hydrogen Chloride (HCl) | (S)-3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride chemscene.com |
Derivatization for Peptide Synthesis
In the context of peptide synthesis, the amino group of an amino acid must be "protected" to prevent it from reacting uncontrollably while the carboxyl group is activated for coupling. peptide.commasterorganicchemistry.com This same principle applies if this compound is to be incorporated into a peptide-like structure. The amino group is temporarily converted into a different functional group, a carbamate, which is unreactive under the coupling conditions.
Commonly used protecting groups for the amine functionality include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.comnih.gov The Boc group is typically introduced by reacting the amine with Di-tert-butyl dicarbonate (B1257347) and is removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.compeptide.com The Fmoc group is base-labile and is removed using a solution of piperidine (B6355638) in an organic solvent. nih.gov Once the amino group is protected, the hydroxyl group of this compound could then be coupled with the carboxylic acid of an amino acid using standard peptide coupling reagents. nih.gov
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.compeptide.com |
| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) nih.gov |
Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound also plays a significant role in its reactivity, participating in acid-base chemistry and serving as a site for conversion into other important functional groups.
Acid-Base Reactions
The hydroxyl group is amphoteric, meaning it can act as both a weak acid and a weak base. However, the presence of the adjacent electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton compared to a typical alcohol like propanol. nih.gov This enhanced acidity makes the hydroxyl group an excellent donor for hydrogen bonding. nih.govcymitquimica.com
While it is more acidic than simple alcohols, a strong base is still generally required to deprotonate the hydroxyl group to form an alkoxide. reddit.com The pKa of a typical alcohol is around 16-17, while the pKa of a protonated amine is around 10-11. reddit.com Therefore, in the presence of a moderately basic amine, the equilibrium will heavily favor the neutral alcohol and amine rather than the alkoxide and protonated amine.
Conversion to Other Functionalities
The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. nih.gov This is a common strategy in organic synthesis to introduce a variety of other functional groups.
One of the most effective methods is the conversion of the alcohol to a sulfonate ester, such as a tosylate, mesylate, or triflate. ub.edu This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride for a tosylate) in the presence of a base like pyridine. ub.edu These sulfonate esters are excellent leaving groups, and can subsequently be displaced by a wide range of nucleophiles to form new C-O, C-N, or C-C bonds. ub.edu
The hydroxyl group can also be directly converted into a halogen. Reagents such as thionyl chloride (SOCl₂) can be used to convert alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is used for conversion to alkyl bromides. nih.gov These transformations allow for further synthetic manipulations at that position.
| Transformation | Reagent(s) | Product Functional Group |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate (Sulfonate Ester) ub.edu |
| Mesylation | Methanesulfonyl chloride, Pyridine | Mesylate (Sulfonate Ester) ub.edu |
| Chlorination | Thionyl chloride (SOCl₂) | Alkyl Chloride nih.gov |
| Bromination | Phosphorus tribromide (PBr₃) | Alkyl Bromide nih.gov |
Reactivity Influenced by the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a dominant feature in the molecular structure of this compound, imparting unique properties that alter its chemical reactivity compared to its non-fluorinated analogues. cymitquimica.com The presence of fluorine atoms leads to increased stability and resistance to metabolic degradation. cymitquimica.com This group's powerful electronic effects modify adjacent functional groups, influencing reaction pathways and outcomes. nih.govresearchgate.net
The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its primary mode of action is a strong inductive effect (-I effect), where the high electronegativity of the fluorine atoms pulls electron density away from the rest of the molecule. nih.gov This electronic pull has several significant consequences:
Increased Electrophilicity: The -CF₃ group activates adjacent electrophilic sites. nih.gov In reactions involving trifluoromethyl-β-diketones, for example, the -CF₃ group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net
Decreased Basicity: The electron-withdrawing nature of the group reduces the basicity of nearby atoms. Research on the reaction of amines with trifluoromethyl-β-diketones indicates that the hydroxyl group of the resulting CF₃ amino alcohol intermediate is less basic. researchgate.net
Enhanced Acidity: The combination of inductive stabilization from -CF₃ groups and intramolecular hydrogen bonding in polyols can create powerful Brønsted acids. nih.gov This suggests that the hydroxyl group in this compound is more acidic than in its non-fluorinated counterpart. It has been noted that hydrogen bonds can transmit the inductive effect over a distance, even in aqueous environments. nih.gov
Table 1: Influence of the Trifluoromethyl Group on Molecular Properties
| Property | Effect of Trifluoromethyl Group | Mechanism | Source |
| Electrophilicity | Increases reactivity at adjacent electrophilic sites. | Inductive electron withdrawal enhances positive character. | nih.govresearchgate.net |
| Basicity | Decreases the basicity of nearby functional groups (e.g., -OH). | Inductive effect reduces electron density available for protonation. | researchgate.net |
| Acidity | Increases the acidity of nearby proton-donating groups (e.g., -OH). | Stabilizes the resulting conjugate base through inductive effects. | nih.gov |
The potent electron-withdrawing character of the trifluoromethyl group plays a crucial role in the stabilization of certain reaction intermediates. This stabilization can influence the energy landscape of a reaction, favoring specific pathways. Studies on trifluoromethyl-substituted superelectrophiles generated in superacid have shown that the -CF₃ group enhances the electrophilic character at cationic sites. nih.gov This leads to greater positive charge delocalization across the intermediate species. nih.gov
Stereochemical Implications in Reactions
The presence of the trifluoromethyl group, combined with the chiral center at the C-2 position, has significant stereochemical implications for reactions involving this compound and related compounds. The strong electronic effects and steric bulk of the -CF₃ group can dictate the three-dimensional outcome of a reaction, often leading to high levels of selectivity. nih.gov
Stereoselective Synthesis: In the synthesis of related chiral trifluoromethylated amino alcohols, reactions have been shown to proceed with high stereoselectivity. nih.gov For example, the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to β-keto-benzyl-O-oximes and the subsequent reduction to the corresponding amino alcohols occur stereoselectively, yielding one primary diastereomer. nih.gov
Diastereoselective Reactions: The synthesis of enantiopure trifluoromethylated β-amino acids using N-tert-butanesulfinyl hemiaminals as starting materials demonstrates that the addition of a Reformatsky reagent can proceed with high diastereoselectivity. nih.gov Similarly, modified Strecker syntheses on related spirocyclic ketones have shown that the steric effect of the -CF₃ group can influence the diastereoselectivity of cyanide ion addition, though the level of selectivity may be moderate. nih.gov
Regiochemical Control: The -CF₃ group can also dictate the regiochemistry of a reaction, which is closely related to stereochemistry. In the reaction between 3-aminopyrrole and trifluoromethyl-β-diketones, the -CF₃ group influences the reaction pathway. researchgate.net It accelerates the formation of the CF₃ amino alcohol intermediate but slows its subsequent dehydration, ultimately resulting in the preferential formation of the γ-regioisomer over the α-regioisomer. researchgate.net This demonstrates that despite high electrophilic reactivities, these systems can exhibit well-defined chemo-, regio-, and stereoselectivities. nih.gov
Table 2: Examples of Stereochemical Control in Reactions of Trifluoromethylated Compounds
| Reaction Type | Compound Class | Stereochemical Outcome | Influencing Factor | Source |
| Nucleophilic Trifluoromethylation | Monoterpene β-keto-benzyl-O-oximes | High stereoselectivity (formation of one diastereomer) | Directed attack on the C=O bond | nih.gov |
| Asymmetric Reformatsky Reaction | α-Trifluoromethyl N-tert-butanesulfinyl hemiaminals | High diastereoselectivity | Chiral sulfinyl group and substrate control | nih.gov |
| Condensation Reaction | 3-Aminopyrrole with trifluoromethyl-β-diketones | High regioselectivity (preferential formation of γ-isomer) | Altered rates of intermediate formation and dehydration | researchgate.net |
| Modified Strecker Synthesis | Spirocyclic ketones with chiral auxiliaries | Moderate diastereoselectivity | Steric effects of the -CF₃ group and chiral auxiliary | nih.gov |
Derivatives and Analogues of 3 Amino 1,1,1 Trifluoropropan 2 Ol
Structurally Related Trifluoromethylated Amino Alcohols
A range of trifluoromethylated amino alcohols structurally related to 3-amino-1,1,1-trifluoropropan-2-ol has been synthesized. These compounds often vary in the substitution pattern on the nitrogen atom or the carbon backbone.
Key synthetic strategies for accessing these analogues include the reduction of α-aminoalkyl trifluoromethyl ketones and the nucleophilic ring-opening of trifluoromethyloxiranes. nih.govuzh.ch For instance, the reaction of trifluoromethyloxirane with ammonia (B1221849) yields this compound, while reaction with primary or secondary amines like diethylamine (B46881) produces N-substituted derivatives such as 3-diethylamino-1,1,1-trifluoropropan-2-ol. nih.gov This regioselective ring-opening is a versatile method for introducing diverse functionalities.
Another approach involves the nucleophilic trifluoromethylation of α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3). nih.govuzh.ch This method allows for the construction of β-amino-α-trifluoromethyl alcohols, which are constitutional isomers of the title compound. Furthermore, chiral amino alcohols based on natural monoterpenoids have been prepared, incorporating a trifluoromethyl group to enhance stereoselectivity in asymmetric synthesis. mdpi.comnih.govresearchgate.net These terpene-based derivatives, such as those derived from (+)-nopinone and (+)-camphoroquinone, demonstrate how the trifluoromethylated amino alcohol scaffold can be integrated into complex chiral frameworks. mdpi.comresearchgate.net
| Compound Name | Structure | Key Structural Difference from this compound | Synthesis Note |
| 3-Diethylamino-1,1,1-trifluoropropan-2-ol | CF₃CH(OH)CH₂N(CH₂CH₃)₂ | N,N-diethyl substitution on the amino group. | Synthesized via ring-opening of trifluoromethyloxirane with diethylamine. nih.gov |
| 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol | CF₃CH(OH)CH(Ph)NH₂ | Phenyl group at the C3 position. | Prepared from N-benzylated amino alcohols followed by debenzylation. nih.gov |
| (2S,3S)-Trifluoromethylated Monoterpene Amino Alcohol | Fused pinane (B1207555) monoterpene backbone. | Derived from (+)-nopinone via reduction of a trifluoromethylated benzyl-O-oxime intermediate. mdpi.comresearchgate.net | |
| β-Amino-α-trifluoromethyl alcohols | R¹CH(NHR²)CH(CF₃)OH | Isomeric structure with the CF₃ and OH groups on adjacent carbons (α-trifluoromethyl). | Synthesized by nucleophilic trifluoromethylation of α-amino aldehydes. nih.govuzh.ch |
Fluorinated Amino Acid Derivatives
The incorporation of fluorine into amino acids is a widely adopted strategy in medicinal chemistry to create analogues with enhanced properties, such as increased metabolic stability and altered conformational preferences. iris-biotech.de A variety of fluorinated β-amino acids, which share structural similarities with this compound, have been synthesized. thieme-connect.comresearchgate.netbenthamdirect.com These compounds are valuable as building blocks for peptides, peptidomimetics, and other biologically active molecules. thieme-connect.com
Synthetic strategies for producing fluorinated β-amino acids are diverse and include methods such as the reduction of fluorinated β-imino esters, Michael-type additions to trifluorocrotonate derivatives, and Mannich-type reactions with fluorinated substrates. thieme-connect.com For example, β-(trifluoromethyl)-β-amino acids can be incorporated into peptide structures to induce specific secondary conformations, such as β-turns. thieme-connect.com Another important class is the α,α-difluoro-β-amino acids, which have been a significant focus of synthetic efforts. researchgate.net The synthesis of α-fluoro-β-amino acids has also been explored, with these compounds serving as components in various bioactive agents. nih.gov
| Derivative Type | Example Compound | Key Features & Applications |
| β-(Trifluoromethyl)-β-amino acids | Used in partially modified retropeptides to induce nine-membered β-turn-like conformations. thieme-connect.com | |
| α,α-Difluoro-β³-amino acids | The achiral gem-difluoromethylene moiety is readily introduced; used in the synthesis of fluorinated β-peptides. researchgate.net | |
| α-Fluoro-β-amino acids | Found in various bioactive compounds, including anticancer and antifungal agents; the fluorine atom influences molecular conformation through stereoelectronic effects. nih.gov | |
| Trifluoroleucine | A β-branched fluorinated amino acid synthesized via chiral Ni(II) complexes for protein engineering. beilstein-journals.org |
Peptidomimetics Incorporating Trifluoromethyl Amino Alcohol Moieties
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The trifluoromethyl group is a valuable tool in this context, often used to create non-hydrolyzable peptide bond isosteres. thieme-connect.comnih.gov
One prominent example is the (trifluoromethyl)alkene isostere, where a C=C(CF₃) group replaces the amide bond. This substitution mimics the geometry of the peptide bond, and the CF₃ group serves as an electrostatic mimic of the polar carbonyl oxygen, having a dipole moment closer to that of an amide compared to a simple alkene isostere. nih.gov These isosteres have been evaluated as promoters of β-turn structures, which are critical for many protein-protein interactions. nih.govacs.org
Another approach involves creating trifluoromethyl-modified dipeptides where a reduced amide bond, [CH(CF₃)NH], replaces the natural [CONH] linkage. nih.gov These units can be incorporated into larger peptide chains to alter their structure and stability. The synthesis of these peptidomimetic units has been achieved through methods like the aza-Henry reaction, leading to optically pure CF₃-modified dipeptides. nih.gov The incorporation of α-trifluoromethyl substituted amino acids into peptides is known to increase proteolytic stability, enhance lipophilicity, and induce β-turn secondary structures. iris-biotech.de
| Peptidomimetic Type | Example Structure/Motif | Mimicked Feature | Research Finding |
| (Trifluoromethyl)alkene Isostere | trans-Peptide bond | The CF₃ group acts as an electrostatic mimic of the carbonyl oxygen; can promote β-turn formation. nih.govacs.org | |
| Reduced Amide Bond Analogue | Peptide bond [CONH] | The [CH(CF₃)NH] group serves as a mimetic of the peptide bond, offering sites for further modification. nih.gov | |
| β-Peptides with Fluorinated Residues | Peptide backbone | Fluorinated β-amino acids are incorporated to create β-peptides that are stable to proteolysis and can form defined helical structures. thieme-connect.com |
Cyclic Derivatives
Cyclization is a common strategy to constrain the conformation of a molecule, which can lead to increased receptor affinity and improved pharmacokinetic properties. Several cyclic derivatives based on the trifluoromethylated amino alcohol scaffold have been reported, with oxazolidinones being a particularly important class.
Oxazolidinones can be synthesized from β-amino alcohols through reaction with reagents like phosgene (B1210022) or dialkyl carbonates. beilstein-journals.org In the context of this compound and its analogues, the corresponding oxazolidinone can be formed by cyclization. These heterocyclic structures are not only stable derivatives but also valuable synthetic intermediates. For example, 2-trifluoromethyl-oxazolidinones (TfmOxa) have been synthesized and investigated as constrained proline surrogates. 5z.com When incorporated into a peptide sequence, the TfmOxa unit can stabilize specific backbone geometries, such as the β-turns required for forming stable β-hairpin structures. 5z.com
Other cyclic derivatives include fluorinated β-lactams and aziridines, which are often used as synthetic intermediates that can be ring-opened to afford linear fluorinated β-amino acids. thieme-connect.combenthamdirect.com The synthesis of fluorinated cyclic β-amino acid derivatives, such as those with eight-membered rings, has also been explored, showcasing the versatility of fluorinated building blocks in constructing complex cyclic systems. researchgate.net
| Derivative Class | Example Structure | Synthetic Precursor | Application |
| Oxazolidinone | β-Amino-α-trifluoromethyl alcohol | Used as chiral auxiliaries or constrained amino acid surrogates in peptidomimetics. 5z.comorganic-chemistry.org | |
| β-Lactam | Fluorinated imines and esters | Synthetic intermediates for the preparation of fluorinated β-amino acids. thieme-connect.combenthamdirect.com | |
| Aziridine | Unsaturated compounds | Intermediates for the regioselective synthesis of fluorinated amino alcohols and acids via ring-opening. thieme-connect.com | |
| Trifluoromethyl-oxazolidine (TfmOxa) | Trifluoromethylated proline analogue | Used as a 'turn-inducing' template in the design of β-hairpin peptidomimetics. 5z.com |
Applications of 3 Amino 1,1,1 Trifluoropropan 2 Ol in Advanced Organic Synthesis
Asymmetric Catalysis and Ligand Design
The field of asymmetric catalysis has benefited from the use of chiral β-amino alcohols as organocatalysts and ligands for a variety of stereocontrolled reactions. mdpi.com The introduction of a trifluoromethyl group into these chiral molecules has been shown to improve their capacity to induce asymmetry in such reactions. mdpi.com β-amino-α-trifluoromethyl alcohols, such as 3-amino-1,1,1-trifluoropropan-2-ol, are recognized as attractive catalysts due to the combined structural features of amino alcohols and trifluoromethylated systems. nih.gov
Chiral ligands derived from α-trifluoromethyl-β-amino alcohols have demonstrated enhanced stereoselectivity compared to their non-fluorinated counterparts in certain addition reactions. mdpi.com These ligands have proven effective in controlling the stereochemical outcome of reactions involving the addition of organometallic reagents to carbonyl compounds and imines. mdpi.com For instance, they have been successfully employed in the stereoselective addition of diethylzinc (B1219324) and the Reformatsky reagent. mdpi.com The unique electronic properties and steric bulk of the trifluoromethyl group are believed to play a crucial role in improving the enantioselectivity of these transformations.
Interactive Table: Reactions Utilizing Chiral Ligands Derived from Trifluoromethylated Amino Alcohols
| Reaction Type | Reagents | Substrate | Benefit of Fluorinated Ligand |
| Alkyl Group Addition | Diethylzinc | Carbonyl Compounds | Improved Stereoselectivity mdpi.com |
| Reformatsky Reaction | Organozinc Reagent | Carbonyl Compounds, Imines | Improved Stereoselectivity mdpi.com |
Building Block for Complex Molecules
As a chiral building block, this compound is a key starting material for the synthesis of diverse and complex organic molecules. nih.gov Its functional groups—amino and hydroxyl—provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. uzh.ch
In medicinal chemistry, this compound serves as an important chiral precursor for the synthesis of various pharmaceutical compounds. uzh.ch The incorporation of the trifluoromethyl group is a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated building blocks like this compound highly desirable in the development of new therapeutic agents. mdpi.com It has been explored as a component in the synthesis of microtubule-stabilizing agents, which are of interest in models of neurodegenerative diseases. Its structure is also relevant for developing agents targeting the central nervous system, as the trifluoromethyl group can improve the ability to cross the blood-brain barrier.
The introduction of fluorine-containing groups into molecules is a known strategy to increase their resistance to biodegradation, a valuable characteristic for agrochemicals. mdpi.com While direct examples of agrochemicals synthesized from this compound are not extensively detailed in the provided results, the synthesis of trifluoromethylpyridines, which are key motifs in many active agrochemical ingredients, highlights the importance of trifluoromethylated building blocks in this industry. semanticscholar.org The structural features of this compound make it a potential precursor for novel pesticides and herbicides. fengchengroup.com
Beyond pharmaceuticals and agrochemicals, this compound is a precursor for various specialty chemicals. uzh.chfengchengroup.com Its bifunctionality allows it to be used in the creation of diverse organic compounds and heterocycles through various chemical transformations. nih.govuzh.ch These specialty chemicals can have applications in materials science and as intermediates for further complex syntheses. nih.gov
Unnatural amino acids (UAAs) are crucial components in modern drug discovery and protein engineering, offering modified properties compared to their natural counterparts. qyaobio.comnih.govsigmaaldrich.com this compound serves as a valuable building block for the synthesis of these custom amino acids. nih.govqyaobio.com For example, its structure is a foundation for creating β-amino acids and other peptidomimetics. nih.govsigmaaldrich.com The synthesis of fluorinated proline analogues and other conformationally restricted amino acids has been achieved using fluorinated starting materials, demonstrating a pathway where a compound like this compound could be utilized. enamine.net The synthesis of such UAAs allows for the development of peptides with enhanced stability and novel biological activities. nih.gov
Role in the Synthesis of Specific Biological Targets
The application of this compound is particularly notable in the synthesis of complex molecules designed to interact with specific biological pathways. Its utility as a chiral precursor allows for the construction of enantiomerically pure compounds, which is often essential for potent and selective pharmacological activity.
This compound is a foundational structural element for a class of potent inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing particles, such as low-density lipoprotein (LDL). google.com Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and reducing LDL cholesterol, which is believed to reduce the risk of atherosclerotic cardiovascular disease. google.comnih.gov
Research has led to the discovery of chiral N,N-disubstituted trifluoro-3-amino-2-propanols as a class of compounds that effectively inhibit the lipid transfer activity of CETP. nih.gov The synthesis of these inhibitors utilizes this compound as the core chiral scaffold. The inhibitory activity is highly dependent on the stereochemistry of the molecule. nih.gov
Table 1: Stereospecific Inhibition of CETP by N,N-disubstituted trifluoro-3-amino-2-propanol Derivatives
| Compound | Enantiomer | CETP Inhibition (IC₅₀ in buffer) | Potency Note |
| (R,S)SC-744 | Racemic Mixture | 200 nM | Baseline potency of the mixture. nih.gov |
| SC-795 | (R,+) | 20 nM | ~10-fold more potent than the racemic mixture. nih.gov |
| SC-794 | (S,-) | > 800 nM | Considered inactive; activity attributed to minor contamination by the (R,+) enantiomer. nih.gov |
Gabapentinoids, such as Pregabalin, are a class of drugs structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov They are widely used in the treatment of neuropathic pain, epilepsy, and anxiety disorders. nih.gov The synthesis of Pregabalin itself involves various established routes, often starting from materials like isovaleraldehyde (B47997) and employing methods such as enzymatic resolution to obtain the desired (S)-enantiomer. researchgate.netnih.gov
While this compound is not a documented precursor in the conventional synthesis of commercial Pregabalin, there is significant scientific interest in creating novel, fluorinated analogues of GABA derivatives. Specifically, research has been conducted on the synthesis of β-trifluoromethylated analogues of Pregabalin. nih.gov This line of inquiry explores how the introduction of a trifluoromethyl group onto the GABA backbone might alter the compound's pharmacological properties.
In this context, chiral building blocks containing a trifluoromethyl group are essential. The synthesis of β-trifluoromethylated GABA analogues involves strategies like asymmetric Michael additions to trifluoromethylated nitroalkenes. nih.gov Subsequent chemical transformations, including reduction and hydrolysis, yield the final trifluoromethylated GABA derivatives. nih.gov Therefore, the role of compounds structurally related to this compound is not as direct precursors to Pregabalin, but as key components in the synthesis of new chemical entities that are fluorinated versions of the parent drug. These efforts aim to develop next-generation gabapentinoids with potentially modified efficacy or pharmacokinetic profiles.
Advanced Research Topics and Future Directions
Computational Chemistry and Molecular Modeling
Computational methods are becoming indispensable for understanding the nuanced behavior of fluorinated molecules like 3-Amino-1,1,1-trifluoropropan-2-ol at an atomic level. These in silico approaches provide deep insights that guide experimental work, saving time and resources.
Computational techniques are also vital for chiral discrimination. For instance, NMR spectroscopy protocols, aided by computational models, can be designed to distinguish between enantiomers. nih.gov By simulating the formation of diastereomeric complexes between the chiral alcohol and a chiral solvating agent, it is possible to predict the chemical shift differences that enable enantiomeric excess determination. nih.gov Such computational studies are key to developing robust analytical methods for quality control in asymmetric synthesis.
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to predict the biological activity of molecules like this compound and its derivatives. researchgate.netnih.govmdpi.comnih.gov
QSAR: This method establishes a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For derivatives of this compound, QSAR models can predict their potential efficacy as, for example, neuroprotective agents by analyzing descriptors that encode topological, geometric, and electronic features. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net By simulating the interaction of this compound-based scaffolds with the active sites of targets implicated in neurodegenerative diseases, researchers can estimate binding affinity and identify key interactions. nih.gov This information is crucial for designing new derivatives with enhanced potency and selectivity. For example, docking studies can help identify lead compounds for inhibiting enzymes or modulating receptors in the central nervous system. nih.govnih.gov
| Technique | Description | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Analyzing conformational stability and flexibility. nih.gov |
| QSAR | Correlates molecular descriptors with biological activity. mdpi.com | Predicting the neuropharmacological potential of derivatives. nih.gov |
| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. researchgate.net | Identifying potential biological targets and designing potent inhibitors. nih.gov |
Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, research is being directed towards greener synthetic routes for this compound. A major focus is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. nih.gov
Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, are being developed for the asymmetric synthesis of chiral amino alcohols. nih.govfrontiersin.org These biocatalytic methods offer several advantages over traditional chemical synthesis:
High Enantioselectivity: Enzymes can produce a single enantiomer with very high purity (>99% e.e.), which is critical for pharmaceutical applications. nih.govfrontiersin.org
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy consumption and avoiding the use of harsh reagents. mdpi.com
Reduced Waste: These methods can minimize the generation of toxic by-products, aligning with the principles of green chemistry. nih.gov
For example, the asymmetric reductive amination of a corresponding α-hydroxy ketone using an engineered AmDH can provide a direct, one-step route to the desired chiral amino alcohol, using ammonia (B1221849) as a clean and inexpensive amino donor. frontiersin.org
Novel Synthetic Methodologies for Enantiopure Forms
The demand for enantiomerically pure this compound, a valuable chiral building block, has spurred the development of innovative asymmetric synthetic methods. yale.edu
Catalytic Asymmetric Synthesis: Modern organocatalysis and transition-metal catalysis provide powerful tools for enantioselective synthesis. For instance, the catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts can produce chiral trifluoromethylated amines, which are precursors to the target amino alcohol. nih.gov Another approach involves the nickel-catalyzed stereoconvergent cross-coupling of bisfunctionalized electrophiles to create chiral α-trifluoromethyl alcohols. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, remains a robust and widely used strategy. yale.edursc.org Condensation of the auxiliary with a trifluoromethyl ketone yields a sulfinylimine, which can then be diastereoselectively reduced, followed by acidic hydrolysis to furnish the enantiopure amino alcohol.
Biocatalytic Methods: As mentioned under green chemistry, engineered enzymes like amine dehydrogenases, transaminases, and lipases are at the forefront of producing enantiopure compounds. frontiersin.orgmdpi.comresearchgate.net Cascade reactions, where multiple enzymes work in concert in a single pot, are being designed to improve efficiency and yield by removing inhibitory by-products. mdpi.com
| Methodology | Key Features | Example |
|---|---|---|
| Biocatalysis | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. nih.gov | Asymmetric reductive amination using engineered amine dehydrogenases. frontiersin.org |
| Chiral Auxiliaries | Reliable, scalable, and applicable to a wide range of substrates. yale.edu | Use of tert-butanesulfinamide for diastereoselective reduction. rsc.org |
| Asymmetric Catalysis | High efficiency (low catalyst loading), novel reactivity. | Enantioselective isomerization of trifluoromethyl imines. nih.gov |
| Metallaphotoredox Catalysis | Uses light to enable challenging cross-coupling reactions under mild conditions. princeton.edu | Cross-electrophile coupling to form complex amino acids. princeton.edu |
Exploration of New Pharmacological and Biological Applications
While this compound is established as a key building block, ongoing research seeks to uncover new, direct biological activities or leverage its structure for novel therapeutic strategies. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.
Current research explorations include:
Neurodegenerative Diseases: The compound and its derivatives are being investigated as potential agents against neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov One explored mechanism is the potential to act as a microtubule-stabilizing agent. The N-propargylamine moiety, which can be incorporated into derivatives, is a known pharmacophore in drugs targeting these conditions. nih.gov
Enzyme Inhibition: The unique stereoelectronic properties of the molecule make it an attractive scaffold for designing enzyme inhibitors. The trifluoromethyl group can act as a stable mimic of a carbonyl hydrate (B1144303) or other transition states, while the amino and hydroxyl groups can form specific hydrogen bond interactions within an enzyme's active site.
Chiral Synthons for Novel Drugs: The compound continues to be a valuable starting material for synthesizing more complex and novel pharmaceuticals. Its utility as a chiral building block allows for the precise construction of stereocenters in new drug candidates targeting a wide range of diseases.
Applications in Materials Science
The incorporation of fluorine into organic compounds can dramatically alter their material properties, leading to applications in advanced materials. numberanalytics.comman.ac.uk Fluorinated materials often exhibit high thermal stability, chemical inertness, and unique surface properties (e.g., low surface energy). rsc.orgnumberanalytics.com
While specific applications of this compound in materials science are still emerging, its structure suggests several potential uses:
Fluoropolymer Monomer: The molecule contains reactive amino and hydroxyl groups, making it a candidate as a monomer or cross-linking agent for the synthesis of specialty fluoropolymers. Such polymers could have enhanced properties, including improved thermal resistance and specific optical or electrical characteristics. man.ac.ukyoutube.com
Surface Modification: The trifluoromethyl group can impart hydrophobicity. As such, the compound could be used to modify surfaces, creating water-repellent or low-friction coatings.
Functional Materials: As a chiral, fluorinated building block, it could be incorporated into functional materials like liquid crystals or conductive polymers, where the fluorine atoms can influence molecular packing and electronic properties. rsc.org
The exploration of this compound in materials science is a promising future direction, potentially leading to the development of new high-performance materials. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-1,1,1-trifluoropropan-2-ol, and what parameters critically influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting trifluoromethyl ketones with ammonia derivatives under controlled pH (e.g., aqueous ammonia in ethanol) is a common approach. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios of reagents, and purification via recrystallization or chromatography. Evidence from CAS 3836-23-5 confirms its identity, while hydrochloride salt derivatives (e.g., CAS 3832-24-4) highlight the role of counterions in stabilizing the product .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : NMR detects trifluoromethyl group signals (δ ~ -70 ppm), while NMR confirms hydroxyl (-OH) and amine (-NH) proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHFNO, exact mass 129.04 g/mol).
- Polarimetry : Optical rotation measurements distinguish enantiomers, as seen in β-carboline derivatives where (R)- and (S)-enantiomers showed opposite rotations .
Advanced Research Questions
Q. What strategies mitigate enantiomeric interference in biological studies of this compound derivatives?
- Methodological Answer : Enantiomeric purity is critical for receptor-binding studies (e.g., GABA receptors). Use chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) for resolution. For example, (R)-1,1,1-trifluoropropan-2-ol derivatives exhibited distinct binding affinities compared to (S)-forms in β-carboline syntheses. Circular dichroism (CD) spectroscopy further validates enantiomeric ratios .
Q. How can conflicting data in the reactivity of this compound derivatives be systematically addressed?
- Methodological Answer : Contradictions often arise from:
- Impurities : Trace solvents (e.g., residual DMF) or byproducts (e.g., trifluoroacetic acid) can alter reactivity. Use GC-MS or Karl Fischer titration to assess purity.
- Stereochemical Effects : Compare reaction outcomes of enantiopure vs. racemic mixtures. For example, oxidation of 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone to carboxylic acids requires strict control of oxidizing agents (KMnO vs. CrO) and solvent systems (aqueous vs. anhydrous) .
Q. What advanced techniques optimize the compound’s solubility and stability in pharmacological assays?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., CAS 3832-24-4) enhance aqueous solubility.
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to prevent aggregation.
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS tracking. Evidence from fluorophenyl analogs shows that electron-withdrawing groups (e.g., -CF) improve metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
